molecular formula C28H26N2O5S B334708 DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B334708
M. Wt: 502.6 g/mol
InChI Key: SQIIRAGZFMIBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline moiety, a thiophene ring, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

Uniqueness

DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of a quinoline moiety and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C28H26N2O5S/c1-5-34-27(32)23-17(4)24(28(33)35-6-2)36-26(23)30-25(31)20-15-22(18-12-8-7-11-16(18)3)29-21-14-10-9-13-19(20)21/h7-15H,5-6H2,1-4H3,(H,30,31)

InChI Key

SQIIRAGZFMIBGX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C

Origin of Product

United States

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